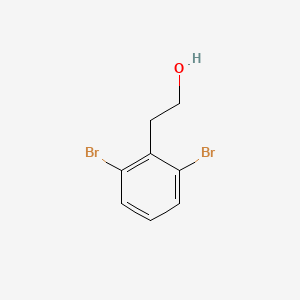

2-(2,6-Dibromophenyl)ethanol

Beschreibung

2-(2,6-Dibromophenyl)ethanol is a brominated aromatic alcohol with the molecular formula C₈H₈Br₂O. Its structure consists of a phenyl ring substituted with two bromine atoms at the 2- and 6-positions, linked to an ethanol moiety. The following analysis will focus on comparisons with structurally or functionally related compounds, leveraging available data from analogous systems.

Eigenschaften

Molekularformel |

C8H8Br2O |

|---|---|

Molekulargewicht |

279.96 g/mol |

IUPAC-Name |

2-(2,6-dibromophenyl)ethanol |

InChI |

InChI=1S/C8H8Br2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 |

InChI-Schlüssel |

OOGXGVNXWNODFN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Br)CCO)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2,6-Dibromophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of phenol to produce 2,6-dibromophenol, which is then subjected to a Grignard reaction with ethylene oxide to yield the desired product . The reaction conditions typically include the use of a solvent like dichloromethane and a base such as diisopropylamine .

Industrial Production Methods

Industrial production of 2-(2,6-Dibromophenyl)ethanol often involves large-scale bromination reactions followed by purification processes such as distillation and crystallization to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dibromophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethanol.

Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(2,6-dibromophenyl)acetaldehyde or 2-(2,6-dibromophenyl)acetone.

Reduction: Formation of 2-(2,6-dibromophenyl)ethane.

Substitution: Formation of 2-(2,6-diaminophenyl)ethanol or 2-(2,6-dithiophenyl)ethanol.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dibromophenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,6-Dibromophenyl)ethanol involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison :

- Solubility: Bromine’s hydrophobicity may lower aqueous solubility compared to Compound II’s polar enone group.

3,3′-Dibromo-6,6′-dimethoxybiphenyl-2,2′-dicarboxylic Acid Ethanol Monosolvate (Compound IV)

Molecular Formula : C₁₈H₁₆Br₂O₆·C₂H₅OH

Key Features :

- Biphenyl core with bromine, methoxy, and carboxylic acid groups, solvated with ethanol.

- Exhibits strong O–H···O hydrogen bonds (2.60–2.64 Å) between ethanol and carboxylic acid groups .

Comparison :

- Bromine Placement: Compound IV has bromine at the 3,3′-positions, while 2-(2,6-Dibromophenyl)ethanol places bromine on a single ring. This affects steric bulk and electronic distribution.

- Solvent Interaction: Ethanol in Compound IV acts as a solvate, whereas in the target compound, it is a structural component.

Data Tables

Table 1: Structural and Crystallographic Comparison

Research Findings and Implications

- This could impact its binding affinity in pharmaceutical applications.

- Crystal Packing : Stronger van der Waals interactions in brominated compounds may enhance thermal stability but reduce solubility.

- Unanswered Questions: Direct crystallographic data for 2-(2,6-Dibromophenyl)ethanol is absent in the literature, necessitating further study to resolve its conformational preferences and intermolecular interactions.

Biologische Aktivität

2-(2,6-Dibromophenyl)ethanol is an organic compound with significant biological activity, primarily due to its unique structural features. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of 2-(2,6-Dibromophenyl)ethanol, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C8H8Br2O

- Molecular Weight : 295.96 g/mol

- IUPAC Name : 2-(2,6-Dibromophenyl)ethanol

The biological activity of 2-(2,6-Dibromophenyl)ethanol can be attributed to its interaction with various molecular targets within biological systems. Its brominated phenyl group enhances lipophilicity and allows for better membrane permeability, facilitating its action on cellular receptors and enzymes.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that 2-(2,6-Dibromophenyl)ethanol exhibits antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Antifungal Activity :

- The compound has also demonstrated antifungal effects against various fungal strains, making it a candidate for further research in antifungal drug development.

-

Cytotoxicity :

- Research indicates that 2-(2,6-Dibromophenyl)ethanol exhibits cytotoxic effects on cancer cell lines. The compound induces apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-(2,6-Dibromophenyl)ethanol against clinically isolated strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics . -

Cytotoxicity Assessment :

In another study published in the Journal of Medicinal Chemistry, the cytotoxic effects of 2-(2,6-Dibromophenyl)ethanol were assessed using MTT assays on several cancer cell lines. The compound showed a dose-dependent reduction in cell viability, indicating potential as an anticancer agent .

Safety and Toxicology

While the biological activities of 2-(2,6-Dibromophenyl)ethanol are promising, safety assessments are crucial. Toxicological studies have indicated that high doses may lead to adverse effects such as skin irritation and respiratory issues . Further investigations into its long-term effects and mechanisms of toxicity are necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.